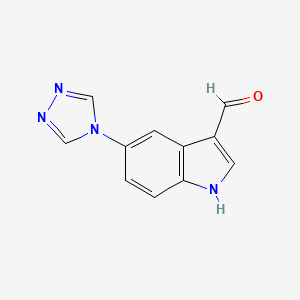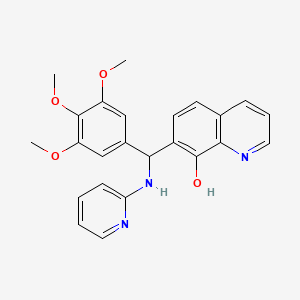
7-((Pyridin-2-ylamino)(3,4,5-trimethoxyphenyl)methyl)quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-((Pyridin-2-ylamino)(3,4,5-trimethoxyphenyl)methyl)quinolin-8-ol is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a quinoline core, substituted with a pyridin-2-ylamino group and a 3,4,5-trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((Pyridin-2-ylamino)(3,4,5-trimethoxyphenyl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Pyridin-2-ylamino Group: This step involves the nucleophilic substitution reaction where the quinoline derivative reacts with 2-aminopyridine under basic conditions.
Attachment of the 3,4,5-Trimethoxyphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the quinoline derivative is treated with 3,4,5-trimethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
7-((Pyridin-2-ylamino)(3,4,5-trimethoxyphenyl)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-ylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Alkyl halides, acyl chlorides, sodium hydride, dimethylformamide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.
Medicine: Explored for its anti-cancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines by interfering with tubulin polymerization and other cellular processes.
作用机制
The mechanism of action of 7-((Pyridin-2-ylamino)(3,4,5-trimethoxyphenyl)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to target enzymes such as tubulin, kinases, and heat shock proteins.
Pathways Involved: By binding to these targets, the compound can disrupt cellular processes such as microtubule formation, signal transduction, and protein folding, leading to cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Colchicine: A natural product that also targets tubulin and inhibits microtubule polymerization.
Podophyllotoxin: Another natural product with similar anti-cancer properties, used in the treatment of genital warts.
Combretastatin: A synthetic compound that targets the colchicine binding site on tubulin and exhibits potent anti-cancer activity.
Uniqueness
7-((Pyridin-2-ylamino)(3,4,5-trimethoxyphenyl)methyl)quinolin-8-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for scientific research and potential therapeutic applications.
属性
分子式 |
C24H23N3O4 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
7-[(pyridin-2-ylamino)-(3,4,5-trimethoxyphenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C24H23N3O4/c1-29-18-13-16(14-19(30-2)24(18)31-3)21(27-20-8-4-5-11-25-20)17-10-9-15-7-6-12-26-22(15)23(17)28/h4-14,21,28H,1-3H3,(H,25,27) |
InChI 键 |
QLNJTUGXNOHXNJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


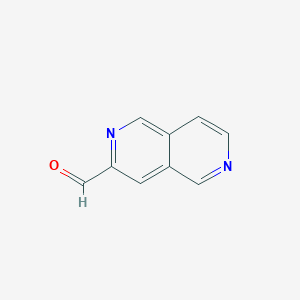
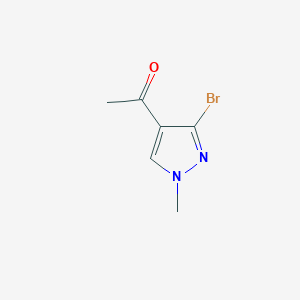
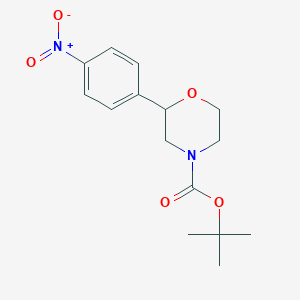
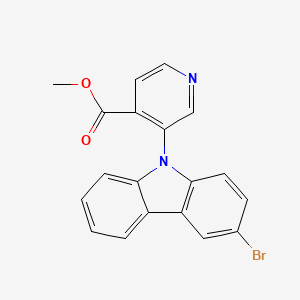
![1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-](/img/structure/B13929208.png)

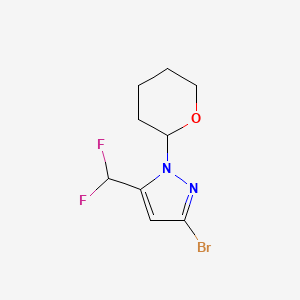
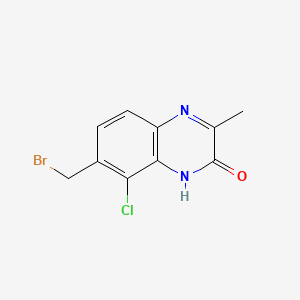
![[2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B13929227.png)

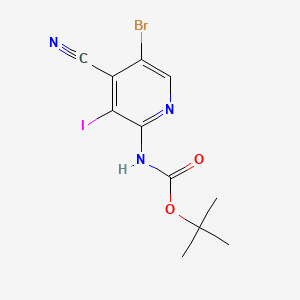
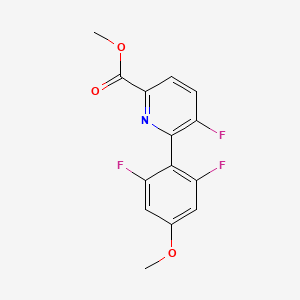
![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13929281.png)
